4-Phenylazetidin-2-one
Description
Historical Context of Azetidinone Discovery and Significance
The journey of azetidinone chemistry began over a century ago, evolving from a synthetic curiosity to a cornerstone of medicinal chemistry.
The first synthesis of a β-lactam, a class of compounds characterized by the azetidin-2-one (B1220530) ring, was achieved by Hermann Staudinger in 1907 through the cycloaddition of a Schiff base with a ketene (B1206846). Current time information in Bangalore, IN.nih.gov However, the profound importance of this four-membered cyclic amide remained largely unrecognized until Sir Alexander Fleming's discovery of penicillin in 1928. iipseries.org Subsequent structural elucidation of penicillin revealed the presence of the strained β-lactam ring as its core structural feature. ontosight.ainih.gov This discovery was a watershed moment, establishing the azetidinone motif as a key pharmacophore for antibacterial activity. nih.gov The subsequent identification of cephalosporins, another major class of β-lactam antibiotics, further solidified the significance of the azetidinone ring in the development of life-saving drugs. iipseries.org These antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism directly attributed to the reactivity of the strained β-lactam ring. globalresearchonline.net
The core structures of these foundational antibiotics, such as penams (in penicillins) and cephams (in cephalosporins), both feature the fused azetidinone ring, which led to extensive investigations into the synthesis and modification of this heterocyclic system. ontosight.ai
While the initial focus of azetidinone research was overwhelmingly centered on developing new antibiotics, the unique chemical properties of the β-lactam ring have since paved the way for a much broader range of therapeutic applications. nih.govglobalresearchonline.net Scientists began to explore the potential of azetidinone derivatives as inhibitors of various enzymes beyond those involved in bacterial cell wall synthesis. nih.govglobalresearchonline.net
This expansion of research has led to the discovery of azetidinones with a diverse array of pharmacological activities, including:
Enzyme Inhibition: Azetidinone-based compounds have been successfully designed as inhibitors for enzymes such as human leukocyte elastase, tryptase, chymase, and thrombin. nih.goviipseries.org
Cholesterol Absorption Inhibition: A notable example is Ezetimibe (B1671841), a potent cholesterol absorption inhibitor that features a 2-azetidinone ring. iipseries.orgresearchgate.net
Anticancer and Anti-inflammatory Activity: Researchers have synthesized and evaluated various azetidinone derivatives for their potential as anticancer and anti-inflammatory agents. researchgate.nettandfonline.com
Other Therapeutic Areas: The versatility of the azetidinone scaffold has also led to investigations into its utility in developing antitubercular, anticonvulsant, and antiviral agents. globalresearchonline.nettandfonline.comijsr.net
This diversification highlights the evolution of the azetidinone ring from a specific antibacterial pharmacophore to a versatile platform for drug discovery across multiple disease areas. nih.govglobalresearchonline.net
Position of 4-Phenylazetidin-2-one within the Azetidinone Class
Within the vast family of azetidinone derivatives, this compound stands out due to its specific structural features and its role as a key synthetic intermediate.
This compound is a monocyclic β-lactam, meaning its four-membered azetidinone ring is not fused to another ring system, distinguishing it from the bicyclic structures of penicillins and cephalosporins. globalresearchonline.nettandfonline.com Its fundamental structure consists of the core azetidin-2-one ring, which is a saturated four-membered heterocycle containing one nitrogen atom and a carbonyl group at the second position. globalresearchonline.netijsr.net The defining characteristic of this compound is the presence of a phenyl group substituted at the C4 position of this ring. cymitquimica.com
The general structure of azetidinone allows for substitutions at various positions, and in the case of this compound, the focus is on the impact of the C4-phenyl substituent. cymitquimica.com
The phenyl group at the C4 position of the azetidinone ring is not merely a structural component; it plays a crucial role in the biological activity and synthetic utility of the molecule. It has been reported that the presence of a phenyl group at this position can facilitate hydrophobic interactions with the active sites of enzymes, such as β-lactamases, potentially enhancing the inhibitory capacity of the molecule. nih.gov
Current Research Landscape and Future Directions for this compound
Current research on this compound and its derivatives is vibrant and multifaceted, extending far beyond its historical connection to antibiotics.
The compound is widely recognized as a versatile building block in organic synthesis. For instance, (±)-cis-3-acetoxy-4-phenylazetidin-2-one is a key intermediate in the semi-synthesis of Taxol®, a potent anticancer drug. cdnsciencepub.com This highlights the strategic importance of the this compound scaffold in accessing complex and medicinally relevant molecules.
Researchers are actively exploring the synthesis of novel derivatives of this compound with a wide range of potential therapeutic applications. These include the development of new anticancer agents, with some studies focusing on their ability to induce apoptosis in cancer cells. tandfonline.com Additionally, the antimicrobial potential of this compound derivatives continues to be an area of interest, with new compounds being synthesized and evaluated against various bacterial and fungal strains. nih.govresearchgate.net
Future directions for research on this compound are likely to focus on:
The design and synthesis of novel derivatives with enhanced selectivity and potency as enzyme inhibitors for various therapeutic targets.
Exploration of its utility in the development of new classes of anticancer and anti-inflammatory drugs.
Further investigation into its role as a chiral building block for the stereoselective synthesis of complex organic molecules.
The development of more efficient and environmentally friendly synthetic methods for its preparation.
The continued exploration of the chemistry and biological activity of this compound promises to yield new and valuable contributions to medicinal chemistry and organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMQPSNTJCASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340957 | |
| Record name | 4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-55-2 | |
| Record name | 4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 Phenylazetidin 2 One and Its Derivatives
Classical Approaches to Azetidinone Ring Formation
The synthesis of the azetidin-2-one (B1220530) core, a critical structural motif in many biologically active compounds, has been historically dominated by several key methodologies. These classical approaches provide the foundation for the construction of 4-phenylazetidin-2-one and its derivatives.
Staudinger [2+2] Cycloaddition Reactions
The mechanism proceeds through a stepwise pathway. organic-chemistry.org The initial step involves the nucleophilic attack of the imine's nitrogen atom on the central carbon of the ketene (B1206846), leading to the formation of a zwitterionic intermediate. wikipedia.org This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product. acs.org
A widely used and practical variation of the Staudinger reaction involves the in situ generation of the ketene from an acid chloride and a tertiary amine, such as triethylamine (B128534) (NEt₃). mdpi.comacs.org The amine acts as a base to dehydrohalogenate the acid chloride, forming the highly reactive ketene intermediate, which is immediately trapped by the imine present in the reaction mixture. mdpi.comorganic-chemistry.org For the synthesis of this compound, an imine derived from benzaldehyde (B42025) is typically used.
The general reaction can be represented as:
Step 1 (Ketene Formation): R-CH₂-COCl + NEt₃ → [R-CH=C=O] + Et₃N·HCl
Step 2 (Cycloaddition): [R-CH=C=O] + Ph-CH=N-R' → this compound derivative
This acid chloride-imine methodology has proven to be robust and is applicable to a wide range of substrates, including polymer-supported synthesis for combinatorial chemistry applications. acs.org
A significant feature of the Staudinger reaction is its stereochemical outcome, which can be complex and is influenced by several factors. mdpi.com The reaction can produce either cis or trans diastereomers of the β-lactam. The stereoselectivity is determined by the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization before cyclization. organic-chemistry.orgresearchgate.net
Reaction Pathway and Stereochemistry: When the ketene is pre-formed or generated slowly, the reaction often favors the formation of cis-azetidinones. acs.org This is explained by the initial formation of a zwitterion which undergoes rapid, conrotatory ring closure. researchgate.net Conversely, if the imine reacts directly with the acid chloride before ketene formation, a different intermediate is formed. Subsequent intramolecular SN2 displacement typically leads to the preferential formation of trans stereoisomers. acs.org
Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a crucial role. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis product. organic-chemistry.org In contrast, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the trans product. organic-chemistry.org
Reaction Conditions: Other factors such as solvent polarity and temperature can also influence the diastereomeric ratio. acs.orgresearchgate.net Increased solvent polarity has been suggested to enhance the diastereomeric excess in both mechanistic pathways. acs.org Asymmetric variants of the Staudinger reaction have been developed using chiral auxiliaries or chiral catalysts to achieve enantioselective synthesis of β-lactams. nih.gov
Table 1: Factors Influencing Stereoselectivity in Staudinger Reactions
| Factor | Influence on Stereochemistry | Mechanistic Rationale |
|---|---|---|
| Ketene Generation | Pre-formed ketene often yields cis products. acs.org | Favors direct electrocyclic ring closure of the initial zwitterionic intermediate. researchgate.net |
| Reaction Order | Direct reaction of imine with acid chloride can yield trans products. acs.org | Proceeds via an intramolecular SN2 displacement pathway. acs.org |
| Substituents | Electron-donating groups on ketene favor cis products. organic-chemistry.org | Accelerates direct ring closure. organic-chemistry.org |
| Substituents | Electron-withdrawing groups on ketene favor trans products. organic-chemistry.org | Slows ring closure, allowing for intermediate isomerization. organic-chemistry.org |
| Solvent | Increased polarity can enhance diastereomeric excess. acs.org | Stabilizes the charged intermediates, influencing the transition states. |
Cyclization of Schiff Bases with Chloroacetyl Chloride
The reaction between Schiff bases (imines) and chloroacetyl chloride in the presence of a base like triethylamine is a direct and common application of the Staudinger synthesis for preparing 3-chloro-azetidin-2-ones. nih.govnih.gov This method is frequently employed for the synthesis of various N-substituted 3-chloro-4-aryl-azetidin-2-ones. nih.govresearchgate.net
The process involves dissolving the Schiff base in a suitable solvent (e.g., dichloromethane (B109758), dioxane) and adding triethylamine. chemijournal.com Chloroacetyl chloride is then added dropwise, typically at a low temperature (0-5 °C), to generate the chloroketene in situ. This reactive intermediate undergoes a [2+2] cycloaddition with the Schiff base to form the corresponding azetidin-2-one derivative. nih.govchemijournal.com This cyclocondensation reaction is a reliable route for obtaining the β-lactam ring fused to various substituents, depending on the structure of the initial Schiff base. nih.govresearchgate.net
Cyclizations Involving C=O Group Electroreductive Intramolecular Cross-coupling
While less common than cycloaddition methods, electrochemical strategies offer an alternative pathway for constructing the azetidinone ring. Electroreductive intramolecular cross-coupling involves the formation of a key carbon-carbon bond through an electron transfer process. This method can be applied to precursors such as α-amino ketones, where cyclization forms the four-membered ring. Though specific examples directly targeting this compound via this route are not as prevalent in the literature as Staudinger-type reactions, the synthesis of azetidin-3-ones has been achieved through related metal-catalyzed cyclizations that proceed via carbene intermediates, demonstrating the principle of intramolecular ring closure to form the azetidine (B1206935) core. nih.gov
Advanced Synthetic Strategies for this compound
Beyond the classical methods, research has focused on developing more advanced and efficient strategies for the synthesis of azetidinones. These approaches often aim to improve stereocontrol, expand substrate scope, or employ novel catalytic systems.
Modern strategies include:
Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as planar-chiral nucleophiles derived from 4-(pyrrolidino)pyridine, has enabled highly enantioselective Staudinger reactions, providing access to optically active β-lactams with excellent stereocontrol. nih.gov
Photochemical Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, represents an alternative route to azetidines. researchgate.net Recent advancements using visible-light photocatalysis have expanded the utility of this reaction for constructing functionalized azetidine rings. researchgate.net
Gold-Catalyzed Cyclizations: Gold catalysis has emerged as a powerful tool in organic synthesis. For instance, the gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a flexible and stereoselective route to chiral azetidin-3-ones, which are structural isomers of the target compound. nih.gov
Iron-Catalyzed Cross-Coupling: While not a ring-forming reaction itself, iron-catalyzed cross-coupling of pre-formed 3-iodoazetidines with Grignard reagents demonstrates an advanced method for functionalizing the azetidine ring, which is a key step in the synthesis of complex derivatives. rsc.org
One-Pot Multicomponent Reactions: A one-pot, multicomponent Staudinger synthesis has been developed using rhodium acetate (B1210297) catalysis to form an imine from an azide (B81097) and a diazo compound, which then reacts with a ketene generated via a Wolff rearrangement from a second diazo compound, yielding the β-lactam in high yield. wikipedia.org
These advanced methodologies highlight the continuous evolution of synthetic chemistry, providing more sophisticated and efficient tools for the construction of complex molecules like this compound and its derivatives.
Enantioselective Syntheses of this compound
The synthesis of enantiomerically pure β-lactams is of paramount importance, as the biological activity of these compounds is often stereospecific. Two primary strategies for achieving enantioselectivity in the synthesis of this compound are enzymatic resolutions and asymmetric cycloadditions.
Lipase-Catalyzed Enantioselective Ring-Opening Reactions
Lipases have emerged as effective biocatalysts for the kinetic resolution of racemic β-lactams. nih.gov This method relies on the enzyme's ability to selectively catalyze the hydrolysis or alcoholysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
One prominent strategy involves the enantioselective ring-cleavage of racemic β-lactams. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been successfully employed for the kinetic hydrolysis of racemic N-unsubstituted 3-acetoxy-4-phenylazetidin-2-one. nih.gov The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched β-lactam from the ring-opened product. This approach provides a practical route to obtaining optically active 4-substituted-azetidin-2-ones. nih.govresearchgate.net
The efficiency of lipase-catalyzed resolutions can be influenced by several factors, including the choice of enzyme, solvent, and reaction conditions. For example, high enantioselectivity (E > 200) was achieved in the Lipolase®-catalyzed ring opening of alicyclic β-lactams using one equivalent of water in diisopropyl ether at 60 °C. nih.gov Such enzymatic methods are valued for their high selectivity and operation under mild conditions, aligning with the principles of green chemistry. nih.gov
Table 1: Examples of Lipase-Catalyzed Resolutions This table is interactive. Click on the headers to sort.
| Enzyme | Substrate | Reaction Type | Key Finding |
|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | (3R,4S)-β-lactams | Enantioselective ring-cleavage | Effective for producing enantiomerically pure intermediates. nih.gov |
| Pseudomonas fluorescens Lipase | 4-acetoxy-azetidin-2-one | Kinetic Resolution (KR) | Identified as a highly suitable lipase for obtaining pure enantiomers. researchgate.net |
Asymmetric Cycloaddition Approaches
Asymmetric cycloaddition reactions represent a powerful method for the direct synthesis of chiral β-lactams. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is the most versatile and widely used method for constructing the 2-azetidinone ring. mdpi.com To induce enantioselectivity, chiral auxiliaries or chiral catalysts are employed.
The reaction mechanism involves the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate. Subsequent conrotatory electrocyclization yields the β-lactam ring. mdpi.com The stereochemical outcome (cis or trans) is a complex function of the substituents on both the ketene and the imine, as well as the reaction conditions.
Chiral catalysts, such as chiral phosphoric acids or copper complexes with chiral ligands, have been developed to control the absolute stereochemistry of the cycloaddition. mdpi.comnih.gov For example, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted dihydrofurans, showcasing a strategy that could be adapted for β-lactam synthesis. nih.gov Similarly, chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions, affording products with excellent enantioselectivities (up to 98% ee). mdpi.com These catalytic asymmetric approaches are highly desirable as they can, in principle, generate large quantities of an enantiomerically pure product from achiral starting materials.
Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. mdpi.comresearchgate.net In the context of this compound synthesis, green approaches focus on reducing waste, using less hazardous solvents, employing catalytic methods, and improving energy efficiency. jocpr.com
Key green strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloromethane with more environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com
Biocatalysis: As discussed previously, the use of enzymes like lipases operates under mild conditions (neutral pH, room temperature) and in aqueous media, significantly reducing the environmental footprint compared to conventional chemical methods. jocpr.com
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, increase yields, and enhance selectivity. This technique is recognized as an environmentally friendly method that saves energy and encourages high-throughput synthesis. mdpi.com
These methodologies contribute to making the synthesis of β-lactams like this compound more sustainable and economically viable. mdpi.comunibo.it
Catalytic Methods for Enhanced Yield and Selectivity
Catalysis is fundamental to modern organic synthesis, offering pathways to improved reaction rates, yields, and selectivity (chemo-, regio-, and stereoselectivity). In the synthesis of 2-azetidinones, various catalytic systems have been developed to overcome the challenges associated with traditional methods.
Palladium-catalyzed reactions, for example, have been optimized for the one-pot synthesis of related heterocyclic compounds. Studies have shown that the choice of catalyst, such as PdCl₂(CH₃CN)₂, can significantly outperform others like Pd(OAc)₂ or Pd(acac)₂, achieving higher yields in shorter reaction times. mdpi.com The optimization of reaction parameters, including solvent, base, temperature, and catalyst loading, is crucial for maximizing product yield and minimizing side reactions. mdpi.comresearchgate.net
Continuous flow synthesis represents another advanced catalytic approach. In this method, reagents are continuously passed through reactors containing immobilized catalysts. This technique allows for excellent control over reaction parameters, enhanced safety, and straightforward scalability. It has been successfully used for the multi-step synthesis of chiral molecules with high yield and enantioselectivity, where catalysts and by-products are easily separated from the product stream. nih.gov The application of such catalytic methods is key to developing efficient and selective syntheses of this compound and its derivatives.
Synthesis of Specific this compound Derivatives
The synthesis of derivatives of this compound is a major focus of research, aimed at creating new compounds with tailored biological activities. A common strategy involves modifying the phenyl ring at the C4 position.
Derivatives with Substituted Phenyl Rings
The introduction of various substituents onto the phenyl ring of this compound can significantly alter its properties. The synthesis of these derivatives typically follows the Staudinger cycloaddition, where a substituted benzaldehyde is first used to prepare the corresponding imine (Schiff base). This imine is then reacted with a ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine, to form the azetidin-2-one ring. nih.govresearchgate.netbepls.com
This modular approach allows for the synthesis of a wide array of derivatives. For example, compounds with chloro, nitro, and methoxy (B1213986) groups on the phenyl ring have been prepared. nih.govresearchgate.netnih.gov A series of 3-chloro-4-(substituted phenyl)azetidin-2-ones were synthesized by reacting various Schiff bases with chloroacetyl chloride. nih.gov The presence of electron-withdrawing groups (e.g., Cl, NO₂) or electron-donating groups on the phenyl ring has been shown to play a crucial role in the biological potential of the final compounds. nih.gov
Table 2: Synthesis of this compound Derivatives This table is interactive. Click on the headers to sort.
| Derivative Class | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 3-chloro-4-(substituted phenyl)azetidin-2-ones | Staudinger Cycloaddition | Substituted Imines, Chloroacetyl chloride, Triethylamine | bepls.comnih.gov |
| 4-(4-Chlorophenyl)-3-chloro-...-azetidin-2-one | Staudinger Cycloaddition | 4-Chloro Benzaldehyde derived imine, Chloroacetyl chloride | researchgate.net |
| 4-(substituted phenyl)-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one | Staudinger Cycloaddition | Schiff's bases, Chloroacetylchloride, Triethylamine | nih.gov |
Hybrid Compounds Incorporating Other Heterocyclic Systems (e.g., Thiazole (B1198619), Oxadiazole, Thiadiazole)
The synthesis of hybrid molecules that incorporate the this compound scaffold with other biologically active heterocyclic systems like thiazole, oxadiazole, and thiadiazole has been a significant area of research. The primary strategy for creating these molecular hybrids involves the Staudinger ketene-imine cycloaddition reaction. koreascience.kr This method typically involves a two-step process.
First, a Schiff base (imine) is synthesized by condensing an amino-substituted heterocycle (such as 2-amino-1,3,4-oxadiazole, 2-amino-1,3,4-thiadiazole, or an amino-thiazole derivative) with a substituted aromatic aldehyde. koreascience.krnih.gov Glacial acetic acid is often used as a catalyst for this condensation reaction. nih.gov
In the second step, the azetidin-2-one ring is formed by the cycloaddition of the Schiff base with chloroacetyl chloride. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), which serves to neutralize the hydrogen chloride byproduct. koreascience.krnih.govresearchgate.net The resulting products are hybrid molecules where the nitrogen of the azetidinone ring is connected to a thiazole, oxadiazole, or thiadiazole system, and the C-4 position of the azetidinone ring is substituted with a phenyl group (or a substituted phenyl group) originating from the aldehyde. nih.gov
A summary of representative synthetic pathways is detailed below:
| Heterocyclic Precursor | Second Reactant | Cyclizing Agent | Base/Solvent | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|---|
| 2-amino-5-substituted-1,3,4-oxadiazole/thiadiazole | Substituted aromatic aldehydes | Chloroacetyl chloride | Triethylamine | 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(substituted phenyl)azetidin-2-one | nih.gov |
| Benzylidene hydrazinyl thiazole derivatives | - | Chloroacetyl chloride | Triethylamine | Hydrazino thiazolyl-2-azetidinone derivatives | koreascience.kr |
| N-(4-sustituted)-5-styryl-1,3,4-Thiadiazol-2-Amine (Schiff base) | - | Chloroacetyl chloride | Triethylamine | 3-chloro-4-(substituted phenyl)-1-(5-styryl-1,3,4-Thiadiazole-2-yl)azetidin-2-one | researchgate.net |
N-Mannich Bases of Imidazole (B134444) Phenylazetidin-2-ones
The synthesis of N-Mannich bases of imidazole-containing phenylazetidin-2-ones introduces a pharmacologically significant aminoalkyl chain at the imidazole nitrogen. hilarispublisher.com The synthetic route to these compounds also leverages the formation of an azetidinone ring from a Schiff base intermediate. hilarispublisher.comresearchgate.net
The process begins with the preparation of a Schiff base through the condensation of an imidazole derivative with an appropriate aldehyde. researchgate.net For instance, (Z)-N-(1-(1H-imidazol-1-yl)-2-morpholinoethylidene)benzenamine can be synthesized for this purpose. researchgate.net
The crucial step is the subsequent reaction of this imidazole-containing Schiff base with chloroacetyl chloride in the presence of triethylamine. researchgate.net This [2+2] cycloaddition reaction forms the 3-chloro-azetidin-2-one ring. The final product is a complex molecule that incorporates the phenylazetidin-2-one core, an imidazole ring, and an N-Mannich base moiety (e.g., a morpholinomethyl group). researchgate.net The conversion of the imine to the β-lactam ring via monochloro acetyl chloride is a key synthetic method for preparing these azetidin-2-ones. hilarispublisher.comresearchgate.net
| Precursor (Schiff Base) | Reagents for Cyclization | Example Product | Reference |
|---|---|---|---|
| Imine derivatives of Imidazole | Monochloro acetyl chloride, Triethylamine | Imidazole Phenylazetidin-2-one N-Mannich Bases | hilarispublisher.comresearchgate.net |
| (Z)-N-(1-(1H-imidazol-1-yl)-2-morpholinoethylidene)benzenamine | Chloroacetyl chloride, Triethylamine | 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one | researchgate.net |
Sulfonyl Derivatives of this compound
Sulfonyl derivatives of this compound can be prepared through several synthetic approaches. One common method involves the modification of a pre-synthesized azetidinone core. In this approach, an existing azetidin-2-one compound containing a suitable functional group is reacted with a sulfonyl chloride. For example, a new series of 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substitutedphenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one was synthesized by reacting the corresponding pyrazolyl-phenyl-azetidin-2-one precursor with benzene (B151609) sulfonyl chloride in the presence of pyridine. researchgate.net
An alternative strategy involves constructing the azetidin-2-one ring onto a molecule that already contains a sulfonamide group. nih.gov This synthesis starts with a parent sulfonamide, such as sulfadiazine (B1682646) or sulfisoxazole. The sulfonamide is first reacted with chloroacetyl chloride to form a chloracetyl derivative. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303), followed by condensation with various aromatic aldehydes to yield N-(arylidene)hydrazinoacetyl sulfonamide derivatives (Schiff bases). In the final step, these Schiff bases undergo cyclization with chloroacetyl chloride in anhydrous 1,4-dioxane (B91453) and triethylamine to afford the target N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. nih.gov
| Synthetic Strategy | Starting Material | Key Reagents | Example Product Class | Reference |
|---|---|---|---|---|
| Post-modification of azetidinone | 3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one | Benzene sulfonyl chloride, Pyridine | Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives | researchgate.net |
| Azetidinone ring construction on sulfonamide | Sulfadiazine or Sulfisoxazole | 1. Chloroacetyl chloride 2. Hydrazine hydrate 3. Aromatic aldehyde 4. Chloroacetyl chloride, Triethylamine | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | nih.gov |
Tricyclic Functionalized Azetidinone Molecules
The synthesis of tricyclic molecules incorporating the azetidinone ring represents a more complex architectural endeavor, leading to rigid, planar structures. A reported method for creating such compounds involves a three-step synthetic sequence starting from anthracene-9,10-dione. orientjchem.orgconsensus.app
Step 1: The first step involves reacting anthracene-9,10-dione with hydrazine hydrate in methanol (B129727) under reflux conditions to produce an amino-functionalized tricyclic intermediate. orientjchem.org
Step 2: This intermediate is then used to form Schiff bases. This is achieved by refluxing it with various substituted aromatic aldehydes, using glacial acetic acid as a catalyst. orientjchem.orgconsensus.app
Step 3: The final and crucial step is the cyclization of the Schiff bases to form the four-membered azetidinone ring. This is accomplished using chloroacetyl chloride in an alkaline environment, often with triethylamine in a solvent like 1,4-dioxane, to yield the final tricyclic functionalized azetidinone molecules. orientjchem.org
The resulting compounds possess a core structure where the azetidinone ring is fused or linked to the rigid tricyclic system derived from anthracene. orientjchem.orgslideshare.net The yield for the final products in one study ranged from 61-70%. orientjchem.orgconsensus.app
Challenges and Innovations in this compound Synthesis
The synthesis of this compound and its derivatives, while often relying on the robust Staudinger reaction, faces several challenges inherent to β-lactam chemistry and modern synthetic demands. koreascience.krslideshare.net A primary challenge is achieving high stereoselectivity, as the biological activity of β-lactams is often dependent on the specific stereochemistry of the substituents on the ring. Furthermore, traditional synthetic methods can require long reaction times, harsh conditions, and the use of hazardous solvents and reagents, leading to a high process mass intensity (PMI) and significant environmental impact. ethz.ch Ensuring the scalability of these syntheses for potential pharmaceutical production is another critical hurdle. ethz.ch
To address these challenges, several innovations in synthetic methodology have been explored. One significant advancement is the application of microwave irradiation to synthesize azetidinones. globalresearchonline.net Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions, sometimes under solvent-free conditions.
Chemical Reactivity and Derivatization of 4 Phenylazetidin 2 One
Ring-Opening Reactions of the Azetidinone Moiety
The inherent ring strain of the β-lactam in 4-phenylazetidin-2-one makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations are fundamental in the synthesis of β-amino acids and their derivatives.
Enzymatic methods offer a mild and stereoselective approach to the ring opening of β-lactams. Lipases, in particular, have been demonstrated to be effective catalysts for the hydrolysis and alcoholysis of the endocyclic amide bond in azetidin-2-ones. For instance, lipase (B570770) PSIM from Burkholderia cepacia can catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to yield enantiomerically pure β-amino acids and the unreacted amino esters. mdpi.com
In a study on the closely related 4-benzyl-β-lactam, direct lipase-catalyzed cleavage of the β-lactam ring was investigated. researchgate.net While direct enzymatic cleavage can be challenging due to the resonance stability of the amide bond, this approach is valuable for the synthesis of β-phenylalanine derivatives. researchgate.net The enzymatic ring-opening of this compound with an alcohol would lead to the formation of a β-amino ester, a valuable building block in peptide synthesis and medicinal chemistry. mdpi.comfrontiersin.org
Penicillin acylases are another class of enzymes known to hydrolyze the amide bond in β-lactam containing structures like penicillin. nih.govnih.govnih.govnih.gov These enzymes exhibit high specificity and operate under mild conditions, making them suitable for the selective cleavage of the azetidinone ring in this compound to produce β-phenyl-β-amino acids.
The general scheme for the enzymatic ring opening of this compound to form a β-amino ester is presented below:
| Reactant | Enzyme | Product |
| This compound | Lipase / Penicillin Acylase | β-Phenyl-β-amino acid ester |
The β-lactam ring of this compound can be opened through conventional chemical methods, such as acid or base-catalyzed hydrolysis. nih.govkhanacademy.orgyoutube.com Basic hydrolysis, for example, typically involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the corresponding β-amino acid salt after cleavage of the amide bond. youtube.com Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. youtube.com
Reductive transformations of the azetidinone ring can also be achieved. Catalytic hydrogenation presents a method for the reductive cleavage of the C-N bond in the β-lactam ring, potentially leading to amino alcohol derivatives. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the hydrogenation of related unsaturated systems suggests that this is a feasible transformation. researchgate.netresearchgate.netnih.gov
| Reaction Type | Reagents | Product |
| Acid Hydrolysis | H₃O⁺ | β-Phenyl-β-amino acid |
| Base Hydrolysis | OH⁻ | β-Phenyl-β-amino acid salt |
| Reductive Cleavage | H₂, Catalyst (e.g., Pd/C) | Phenyl-substituted amino alcohol |
Functional Group Transformations on the Phenyl Ring and Azetidinone Nitrogen
Beyond ring-opening reactions, the this compound scaffold allows for derivatization at both the phenyl ring and the nitrogen atom of the azetidinone.
The phenyl group of this compound is amenable to electrophilic aromatic substitution reactions. The azetidinone ring, being an amide, is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be complex. Reactions such as nitration and halogenation can introduce functional groups onto the phenyl ring, providing derivatives with altered electronic and steric properties.
For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the para position. Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst. google.com FAD-dependent halogenases also offer a biochemical route to halogenated aromatic compounds. nih.gov
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)azetidin-2-one |
| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)azetidin-2-one |
| Chlorination | Cl₂, AlCl₃ | 4-(4-Chlorophenyl)azetidin-2-one |
The nitrogen atom of the azetidinone ring is nucleophilic and can undergo alkylation and acylation reactions. N-alkylation can be performed using alkyl halides in the presence of a base. The Mitsunobu reaction provides an alternative method for the alkylation of the nitrogen atom. nih.gov N-acylation is typically achieved using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions are fundamental for the synthesis of a wide array of N-substituted β-lactam derivatives. researchgate.net
| Reaction | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-phenylazetidin-2-one |
| N-Acylation | Acyl chloride, Base | N-Acyl-4-phenylazetidin-2-one |
Stereochemical Aspects of this compound Derivatization
The stereochemistry of this compound is a critical aspect of its derivatization, as the biological activity of β-lactams is often highly dependent on their stereoisomeric form. nih.gov The chiral center at the C-4 position influences the stereochemical outcome of reactions at other positions of the molecule.
When derivatizing a chiral, enantiomerically pure this compound, the existing stereocenter can direct the approach of reagents, leading to diastereoselective transformations. researchgate.net For example, in N-alkylation or reactions at the C-3 position, the phenyl group at C-4 can sterically hinder one face of the molecule, favoring the formation of one diastereomer over the other. The synthesis of azetidin-3-ones from chiral N-propargylsulfonamides highlights the importance of chiral auxiliaries in controlling the stereochemistry of the final product. nih.gov
The synthesis of β-lactams via the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established method where the stereochemical outcome (cis vs. trans) can be controlled by the choice of reactants and reaction conditions. nih.gov Derivatization of a pre-existing chiral this compound allows for the retention of the C-4 stereochemistry while introducing new functionalities, a key strategy in the synthesis of complex chiral molecules. nih.govnih.govmdpi.comwhiterose.ac.ukbiomart.cn
The table below summarizes the expected stereochemical influence in the derivatization of a single enantiomer of this compound.
| Reaction Type | Stereochemical Consideration | Expected Outcome |
| Reaction at C-3 | The phenyl group at C-4 directs the incoming substituent to the less hindered face. | Diastereoselective formation of the C-3 substituted product. |
| N-Alkylation/Acylation | The reaction at the nitrogen atom does not directly create a new stereocenter on the ring, but the nature of the N-substituent can influence the conformation of the ring. | Retention of configuration at C-4. |
| Ring Opening | Enzymatic or chemical ring-opening of an enantiopure starting material. | Formation of a chiral β-amino acid or derivative with a defined stereocenter. |
Derivatization Protocols for Analytical Purposes
For the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step. This process involves chemically modifying the molecule to increase its volatility and thermal stability, which are essential properties for successful GC analysis. The primary site for derivatization on the this compound molecule is the active hydrogen on the nitrogen atom within the β-lactam ring.
Structure Activity Relationship Sar Studies of 4 Phenylazetidin 2 One Derivatives
Impact of Substitutions on Biological Activity
The biological profile of 4-phenylazetidin-2-one derivatives can be significantly altered by introducing various substituents onto the core structure. The nature, position, and electronic properties of these substituents play a pivotal role in the molecule's interaction with biological targets.
The substitution pattern on the phenyl ring at the C-4 position of the azetidinone core is a critical determinant of biological activity. Research indicates that the presence of electron-withdrawing groups, such as halogens or nitro groups, often enhances the pharmacological potency of these compounds. nih.gov
In studies of related heterocyclic compounds, derivatives featuring halogen and nitro group substitutions on the phenyl ring have demonstrated remarkable potential against various microbial strains and cancer cell lines. nih.gov For instance, in a series of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, which are structurally analogous in possessing a substituted N-phenyl ring, electron-withdrawing substituents were found to significantly enhance antifungal activity. nih.gov Specifically, ortho- and para-halogenated isomers were generally more active than the corresponding meta-halogenated isomers. nih.gov
This trend is also observed in other classes of compounds. For example, in a study on 1,2,5-oxadiazole derivatives, nitro-substituted compounds were found to be more active against Plasmodium falciparum than their amino-substituted counterparts. mdpi.com Similarly, research on thiazol-2(3H)-imine derivatives showed that the presence of highly electronegative atoms like fluorine and chlorine at the para-position of the phenyl moiety significantly enhanced antifungal activity, which was attributed to an augmented electron density. nih.gov
The table below summarizes the impact of various substituents on the phenyl ring on the antifungal activity of a series of thiazol-2(3H)-imine derivatives, illustrating the principle that electron-withdrawing groups can enhance potency. nih.gov
| Compound ID | Phenyl Ring Substituent (para-position) | Antifungal Activity (MIC₅₀ in µM against C. albicans) |
| 2d | -Cl | 1.15 |
| 2e | -F | 1.05 |
| 2g | -OCH₃ | 2.15 |
| 2i | -CH₃ | 2.36 |
This table is generated based on data for thiazol-2(3H)-imine derivatives to illustrate the general principles of phenyl ring substitution effects.
Modification of the nitrogen atom at position 1 of the azetidin-2-one (B1220530) ring is a key strategy for diversifying biological activity. The introduction of different substituents at this position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacological profile.
For example, a novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for antiviral activity. nih.gov In this series, N-methyl and N-benzyl groups were used, and specific isomers showed inhibitory activity against human coronavirus and influenza A virus, highlighting the importance of the N-substituent in conferring antiviral properties. nih.gov
In a different context, modifying the N-1 position of the related 1,5-benzodiazepin-2-one (B1260877) scaffold with long alkyl chains was shown to introduce sedative effects that were absent in the unsubstituted parent compound. nih.gov This suggests that increasing the lipophilicity through N-alkylation can facilitate easier access to receptors within the central nervous system. nih.gov
The nature of the N-1 substituent can also dictate the selectivity of the compound for a particular biological target. In a series of 1,4-diarylazetidin-2-ones designed as cyclooxygenase-2 (COX-2) inhibitors, various substituents on the N-1 phenyl ring were evaluated. sci-hub.se The study found that the nature and size of these substituents significantly influenced both the potency and selectivity of COX-2 inhibition. sci-hub.se A derivative bearing a 3,4,5-trimethoxyphenyl group at the N-1 position exhibited the highest potency and selectivity, even greater than the reference drug celecoxib. sci-hub.se
| N-1 Phenyl Ring Substituent | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Unsubstituted | 0.11 | 170.0 |
| 4-Methoxy | 0.08 | 215.3 |
| 3,4,5-Trimethoxy | 0.05 | 319.8 |
| 4-Fluoro | 0.09 | 188.8 |
| 4-Chloro | 0.07 | 257.1 |
This table is based on data for 1,4-diarylazetidin-2-one derivatives and demonstrates the influence of N-substitution on COX-2 inhibitory activity. sci-hub.se
Correlation of Molecular Structure with Pharmacological Profiles
One prominent example is the development of 1,4-diarylazetidin-2-one derivatives as selective COX-2 inhibitors. sci-hub.se The SAR studies for these compounds revealed that the β-lactam ring serves as a suitable central scaffold. The presence of a methylsulfonyl (SO₂Me) pharmacophore at the para-position of the C-4 phenyl ring allows the molecule to fit into the secondary pocket of the COX-2 active site, a key interaction for selectivity. sci-hub.se The substitution pattern on the N-1 phenyl ring further refines this selectivity and potency. sci-hub.se
In another example, the hybridization of the azetidinone ring with a sulfonamide structure has led to compounds with significant antimicrobial and antioxidant properties. nih.gov A study on N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides showed that the biological activity was dependent on both the sulfonamide parent (sulfadiazine-based compounds were more active) and the azetidinone structure itself. nih.gov
The azetidinone skeleton is also a component in compounds designed as cholesterol absorption inhibitors, showcasing the versatility of this structural motif in targeting diverse pharmacological pathways. nih.gov
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of this compound derivatives at a molecular level. Techniques like molecular docking and Density Functional Theory (DFT) offer insights that complement experimental findings and guide rational drug design.
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. researchgate.net This technique has been widely applied to understand how this compound derivatives interact with their biological targets.
For instance, docking studies performed on 1,4-diarylazetidin-2-one derivatives targeting COX-2 showed that the methylsulfonyl group on the C-4 phenyl ring inserts into a secondary pocket of the enzyme's active site, interacting with key amino acid residues like Arg513. sci-hub.se This interaction is crucial for the observed selective inhibition of COX-2 over COX-1. sci-hub.se
In the development of novel DNA gyrase inhibitors, docking studies were used to analyze the interaction between 2-azetidinone derivatives and the target protein. researchgate.net These studies revealed that the synthesized molecules showed good binding energy toward the target, with some derivatives forming hydrogen bonds with key residues like ASN 54 within the active site. researchgate.net Similarly, docking simulations were used to position a potent 1,3,4-oxadiazole (B1194373) derivative into the active site of focal adhesion kinase (FAK) to determine its probable binding model, aiding in the understanding of its inhibitory activity. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies can calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's chemical reactivity and kinetic stability. scilit.comekb.eg
DFT calculations have been employed to study the local reactivity of drug candidates, providing insights into their mechanisms of action. nih.gov For example, DFT can be used to calculate Fukui functions, which describe the electron density distribution and help identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov By analyzing these quantum chemical parameters, researchers can better understand the electronic effects of different substituents on the this compound scaffold, correlating these properties with observed biological activities. nih.gov These theoretical calculations provide a deeper understanding of the electronic basis for the SAR observed in experimental assays. ekb.eg
Pharmacological and Biological Activities of 4 Phenylazetidin 2 One Derivatives
Antimicrobial and Antibacterial Activities
4-Phenylazetidin-2-one derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. These compounds represent a continuation of the legacy of β-lactam antibiotics, which have been cornerstones in the treatment of infectious diseases.
Mechanism of Action Against Bacterial Cell Wall Synthesis
The primary mechanism by which this compound derivatives exert their antibacterial effect is through the inhibition of bacterial cell wall synthesis. veterinaria.unsa.balibretexts.org The bacterial cell wall is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. veterinaria.unsa.balibretexts.org A key component of the cell wall is peptidoglycan, a polymer consisting of sugars and amino acids. nih.gov
The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs), which include transpeptidases. veterinaria.unsa.balibretexts.orgnih.gov The strained β-lactam ring of this compound derivatives mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes. This allows the azetidinone to act as a "suicide inhibitor" by acylating the serine residue in the active site of the PBP, forming a stable, covalent bond. veterinaria.unsa.ba This irreversible inhibition of PBPs prevents the formation of the cross-links in the peptidoglycan, leading to a weakened cell wall and ultimately causing cell lysis and bacterial death. veterinaria.unsa.ba
Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. The differences in the cell wall structure between these two types of bacteria often influence the activity of antimicrobial agents. Gram-positive bacteria have a thick peptidoglycan layer that is more accessible to antibiotics, while Gram-negative bacteria possess an outer membrane that can act as a barrier.
Several studies have reported the antibacterial activity of various this compound derivatives, with some compounds exhibiting potent inhibition against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). For instance, a series of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues demonstrated good inhibition against tested bacterial strains. nih.gov Similarly, other synthesized azetidinone derivatives have shown promising antibacterial potential. nih.gov
The following table summarizes the minimum inhibitory concentration (MIC) values of selected this compound derivatives against representative Gram-positive and Gram-negative bacteria from various studies.
| Derivative | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| Compound Series 1 | S. aureus: 3.125-12.5 frontiersin.org | E. coli: 0.64-5.65 nih.gov |
| Compound Series 2 | B. subtilis: 3.125-12.5 frontiersin.org | E. coli: 13-15 mm (zone of inhibition at 50mg) mdpi.com |
| Compound 7c & 7d | S. aureus: 6.25 medwinpublishers.com | E. coli: 6.25 medwinpublishers.com |
| N-acylhydrazones & 1,3,4-Oxadiazoles | S. aureus: 4-32 mdpi.com | Not Specified |
Antifungal Properties
In addition to their antibacterial effects, numerous this compound derivatives have been found to possess significant antifungal properties. nih.gov These compounds have been tested against a range of fungal pathogens, including clinically relevant yeasts and molds.
The antifungal activity of these derivatives has been demonstrated against species such as Candida albicans, a common cause of opportunistic fungal infections, and Aspergillus niger, a mold that can cause aspergillosis. nih.gov For example, a series of 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones exhibited significant antifungal activity against Aspergillus niger. nih.gov Another study highlighted potent activity of certain derivatives against Candida albicans. nih.gov
The table below presents the MIC values of some this compound derivatives against common fungal strains.
| Derivative | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| Compound 31C | 0.0625 nih.gov | Not Specified |
| LMM5 & LMM11 | 32 frontiersin.org | Not Specified |
| Acrocarposporins A-E | Inhibition zones of 17-29 mm nih.gov | Inhibition zones of 22-27 mm nih.gov |
| Compounds 7a, 7b, 7e | Not Specified | R. oryzae: 3.125 medwinpublishers.com |
| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | 0.4-1.9 nih.gov | Not Specified |
Emergence of Drug Resistance and Novel Antimicrobial Strategies
The emergence of drug resistance is a major challenge in the treatment of infectious diseases. frontiersin.org For β-lactam antibiotics, including this compound derivatives, the most common mechanisms of resistance in bacteria include the production of β-lactamase enzymes that hydrolyze the β-lactam ring, alterations in the target PBPs that reduce binding affinity, and the action of efflux pumps that actively remove the drug from the bacterial cell. mdpi.com
In fungi, resistance to antifungal agents can arise through various mechanisms, such as target site mutations (e.g., in the lanosterol (B1674476) 14α-demethylase enzyme for azoles), and increased drug efflux mediated by ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. nih.gov
To combat the growing threat of antimicrobial resistance, novel strategies are being explored. For this compound derivatives, this includes the development of compounds that are less susceptible to β-lactamase activity or that can inhibit these enzymes. Another approach is the combination of these derivatives with other antimicrobial agents to create synergistic effects. The hybridization of the benzophenone (B1666685) moiety with the 2-azetidinone heterocyclic pharmacophore is one strategy aimed at overcoming drug resistance problems. nih.gov
Anticancer and Cytotoxic Potentials
Beyond their antimicrobial effects, derivatives of this compound have also been investigated for their potential as anticancer agents. mdpi.com A number of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies.
In Vitro Cytotoxicity Screening (e.g., MCF-7 Cell Lines)
A common method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity screening against established cancer cell lines. The MCF-7 human breast adenocarcinoma cell line is frequently used for this purpose. Several studies have reported the cytotoxic effects of this compound derivatives on MCF-7 cells, often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.
For example, a study on new arylazo-pyrazole derivatives containing the this compound scaffold showed that some compounds displayed higher cytotoxicity against the MCF-7 cell line compared to the reference drug imatinib. researchgate.net Another study on auraptene, a coumarin (B35378) derivative, demonstrated a significant effect on the viability of MCF-7 cells, with IC50 values of 36 µM and 21.66 µM after 48 and 72 hours of treatment, respectively. sums.ac.ir
The following table summarizes the IC50 values of selected this compound derivatives against the MCF-7 cell line from different research findings.
| Derivative | IC50 Value (µM) against MCF-7 Cells |
| Arylazo-pyrazole derivative 8b | 3.0 researchgate.net |
| Arylazo-pyrazole derivative 8f | 4.0 researchgate.net |
| Azo-Schiff base derivative 4a | 140.8 researchgate.net |
| Auraptene (48h) | 36 sums.ac.ir |
| Auraptene (72h) | 21.66 sums.ac.ir |
| nrCap18 | 0.29 (µg/ml) against MDA-MB 231 |
Molecular Mechanisms of Anticancer Action
The anticancer activity of this compound derivatives is multifaceted, involving the induction of apoptosis, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Research has demonstrated that certain 3-fluoro and 3,3-difluoro substituted β-lactams, analogous to combretastatin (B1194345) A-4 (CA-4), exhibit potent activity in human breast cancer cells (MCF-7). nih.gov For instance, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have shown significant antiproliferative activity. nih.gov Mechanistic studies revealed that these compounds inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. nih.gov This is further evidenced by the downregulation of anti-apoptotic proteins like Bcl2 and survivin, and a corresponding upregulation of the pro-apoptotic protein Bax. nih.gov
Furthermore, structure-activity relationship (SAR) studies on novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) derivatives have highlighted the importance of specific substitutions on their anticancer potential. nih.govresearchgate.net It has been observed that derivatives with para-substituted halogen and nitro groups exhibit remarkable potential against MCF-7 cancer cell lines. nih.govresearchgate.net While the precise molecular interactions are still under investigation, these findings suggest that the electronic properties of the substituents on the phenyl ring play a crucial role in their cytotoxic activity. nih.govresearchgate.net
The table below summarizes the observed molecular mechanisms of anticancer action for selected this compound derivatives.
| Derivative Type | Cancer Cell Line | Molecular Mechanism | Key Findings |
| 3-Fluoro-4-phenylazetidin-2-one analogues | MCF-7, Hs578T, MDA-MB-231 | Inhibition of tubulin polymerization, Induction of apoptosis | Downregulation of Bcl2 and survivin, Upregulation of Bax nih.gov |
| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one | MCF-7 | Not fully elucidated | Para-substituted halogen and nitro groups enhance anticancer activity nih.govresearchgate.net |
Antioxidant Activities
Certain derivatives of this compound have been investigated for their potential antioxidant properties. The evaluation of these activities is crucial as oxidative stress is implicated in the pathogenesis of various diseases. The antioxidant capacity of these compounds is often assessed using in vitro methods that measure their ability to scavenge free radicals.
DPPH Radical Scavenging Methodologies
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and standard method to determine the antioxidant activity of chemical compounds. mdpi.com This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. nih.gov
Several novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives have been synthesized and evaluated for their antioxidant potential using the DPPH method. mdpi.com In these studies, the scavenging activity of the synthesized compounds is compared to a standard antioxidant, such as ascorbic acid. The results are often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50). mdpi.com
For example, in a study of various synthesized derivatives, compounds AZ-5 and AZ-15 demonstrated notable antioxidant activity with IC50 values of 45.02 µg/mL and 42.88 µg/mL, respectively. mdpi.com These findings suggest that the azetidin-2-one scaffold, when appropriately substituted, can contribute to significant free radical scavenging capabilities.
The table below presents the DPPH radical scavenging activity of selected this compound derivatives.
| Compound ID | IC50 (µg/mL) |
| AZ-5 | 45.02 mdpi.com |
| AZ-15 | 42.88 mdpi.com |
Enzyme Inhibition Activities
Derivatives of this compound have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases. nih.gov The β-lactam ring, a core component of the azetidin-2-one structure, is known to be a reactive pharmacophore that can interact with the active sites of several enzymes.
Beta-Lactamase Inhibition
Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. nih.gov The development of β-lactamase inhibitors is a critical strategy to overcome antibiotic resistance. While the broader class of β-lactam derivatives, such as clavulanic acid, sulbactam, and tazobactam, are well-known β-lactamase inhibitors, specific research on this compound derivatives in this context is an active area of investigation. nih.govmdpi.com The structural features of the azetidin-2-one ring make it a promising candidate for the design of new and effective β-lactamase inhibitors.
Chymase Inhibition
Human chymase is a serine protease that plays a role in cardiovascular diseases and inflammation. nih.gov Consequently, inhibitors of this enzyme are of significant therapeutic interest. Research has led to the design and evaluation of 3-benzylazetidine-2-one derivatives as a novel series of chymase inhibitors. nih.gov Structure-activity relationship studies have shown that specific substitutions on the azetidin-2-one ring can lead to potent inhibition of human chymase, with some compounds exhibiting inhibitory concentrations in the nanomolar range. nih.gov
Cholesterol Absorption Inhibition
The inhibition of cholesterol absorption in the intestine is a key therapeutic strategy for managing hypercholesterolemia. drugs.com The 2-azetidinone ring is the core structure of ezetimibe (B1671841), a well-known cholesterol absorption inhibitor. nih.govtaylorandfrancis.com Ezetimibe functions by selectively blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine. taylorandfrancis.com
Following this lead, numerous 2-azetidinone derivatives have been synthesized and evaluated for their ability to inhibit cholesterol absorption. nih.gov Studies in animal models have shown that many of these new derivatives exhibit comparable effects to ezetimibe in lowering total serum cholesterol levels. nih.gov This indicates that the this compound scaffold is a viable template for the development of novel and effective cholesterol absorption inhibitors. nih.gov
Cholinesterase Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Research has shown that certain azetidin-2-one derivatives possess significant cholinesterase inhibitory potential.
A study on pyrazinamide (B1679903) condensed azetidinones revealed a range of inhibitory activities against both AChE and BChE. researchgate.net Among the synthesized compounds, one derivative, 3-chloro-4-(2,4-dichlorophenyl)-1-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)methyl)azetidin-2-one (Compound 6l) , demonstrated particularly potent inhibition against both enzymes. researchgate.net Its efficacy was notable when compared to the standard therapeutic agent, donepezil (B133215) HCl. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug (Donepezil HCl) IC₅₀ (µM) |
|---|---|---|---|
| 3-chloro-4-(2,4-dichlorophenyl)-1-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)methyl)azetidin-2-one (6l) | Acetylcholinesterase (AChE) | 0.09 | 0.06 |
| Butyrylcholinesterase (BChE) | 3.3 | 5.4 |
The findings suggest that the azetidin-2-one scaffold, when appropriately functionalized, can serve as a promising backbone for the development of potent inhibitors of cholinesterase enzymes. researchgate.net
Other Enzyme Targets (e.g., Peptidoglycan Hydroxylase, Cyclo-oxygenase)
Beyond cholinesterases, this compound derivatives have been investigated as inhibitors of other crucial enzymes, notably cyclo-oxygenase (COX). The COX enzyme has two main isoforms, COX-1 and COX-2; the latter is a key target for anti-inflammatory drugs due to its role in mediating pain and inflammation.
A series of novel 3-phenoxyazetidin-2-ones were specifically designed and synthesized to act as selective COX-2 inhibitors. researchgate.net In vitro studies confirmed that these compounds were highly selective for the COX-2 isozyme. One of the most effective compounds from this series was 1-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)-3-phenoxyazetidin-2-one (4j) , which exhibited greater potency and selectivity for COX-2 than the widely used anti-inflammatory drug, celecoxib. researchgate.net Molecular modeling suggested that the methylsulfonyl group of the compound inserts into a secondary pocket of the COX-2 active site, contributing to its high selectivity. researchgate.net Another study highlighted 4-(4-(methylsulfonyl)phenyl)-3-phenoxy-1-phenylazetidin-2-one as a novel COX-2 inhibitor that induces apoptosis in cancerous lymphoblasts. researchgate.net
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 1-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)-3-phenoxyazetidin-2-one (4j) | 0.054 | 19.2 | 355.6 |
| Celecoxib (Reference) | 0.061 | 15.4 | 252.5 |
These findings underscore the versatility of the azetidin-2-one structure in designing potent and selective enzyme inhibitors for therapeutic targets beyond the nervous system. researchgate.net
Antidepressant and Nootropic Properties
The structural characteristics of azetidin-2-one derivatives bear resemblance to other cyclic compounds known to possess psychoactive properties, leading to investigations into their potential as antidepressant and cognitive-enhancing agents.
While direct studies on the antidepressant mechanism of this compound are limited, research on structurally related heterocyclic compounds provides valuable insights. For instance, novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-one derivatives have shown significant antidepressant activity in animal models. nih.gov The most active of these compounds, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) , was found to significantly increase brain levels of the neurotransmitters noradrenaline (NE) and 5-hydroxytryptamine (5-HT), suggesting a mechanism involving the regulation of brain monoamine homeostasis. nih.gov
Furthermore, studies on phenylpiperazine pyrrolidin-2-one derivatives, which share a cyclic amide structure with azetidin-2-ones, have demonstrated antidepressant-like effects. The mechanism for these compounds is linked to their affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2 receptors. nih.gov These findings suggest that this compound derivatives could potentially exert antidepressant effects through similar pathways involving the modulation of key neurotransmitter systems.
Nootropics, or cognitive enhancers, are substances that can improve mental functions such as memory, creativity, and motivation. The racetam family of drugs, which features a pyrrolidin-2-one core (a five-membered ring analog of the four-membered azetidin-2-one), are among the most well-known nootropics. mdpi.com Piracetam, the parent compound of this family, is a cyclic derivative of the neurotransmitter GABA and is believed to enhance cognitive function by modulating ion channels and increasing cell membrane permeability. nih.gov
Research into a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate , has shown its ability to improve neurological outcomes and exploratory behavior in animal models of ischemic stroke. mdpi.com Given the structural similarity between the pyrrolidin-2-one core of proven nootropics and the azetidin-2-one structure, it is plausible that this compound derivatives may also possess cognitive-enhancing potential, representing a promising area for future research.
Immunostimulating Properties
In addition to their effects on the central nervous system and specific enzymes, various substituted azetidin-2-one derivatives have been identified as possessing immunostimulating properties. nih.gov The ability to modulate the immune system opens another avenue for the potential therapeutic application of this class of compounds, although the specific mechanisms and structure-activity relationships for this effect require more detailed investigation.
Antiviral Activities
The broad biological profile of azetidin-2-ones extends to antimicrobial activities, including potential antiviral effects. A study involving a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives screened these compounds for efficacy against a panel of pathogenic viruses. nih.gov The results indicated that these derivatives exhibited weak antiviral activity against a range of viruses, including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov Although the observed activity was modest, it confirms that the azetidin-2-one scaffold can be a starting point for the development of novel antiviral agents. nih.gov
DNA Interaction Potential
The ability of a compound to interact with DNA is a cornerstone of the mechanism of action for many anticancer and antimicrobial drugs. These interactions can range from groove binding to intercalation, ultimately disrupting DNA replication and transcription processes. For derivatives of this compound, the investigation into this potential is still in its nascent stages, with a few key studies providing initial insights.
Detailed Research Findings
Research into the DNA interaction of this compound derivatives has primarily focused on hybrid molecules where the azetidinone ring is coupled with other known DNA-binding moieties. This approach leverages the structural features of the beta-lactam core to orient these moieties in a way that facilitates DNA interaction.
One notable area of investigation involves the synthesis of this compound derivatives containing an azobenzene (B91143) scaffold. Certain novel derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenylazetidin-2-one have been synthesized and subsequently investigated for their biological activities. Within this series of compounds, two particular derivatives were reported to bind to herring sperm DNA (HS-DNA) through an intercalation mechanism. researchgate.net This mode of interaction involves the insertion of a planar aromatic part of the molecule between the base pairs of the DNA double helix, leading to conformational changes in the DNA structure. Such interactions can interfere with the cellular machinery that reads the genetic code, potentially leading to cytotoxic effects in cancer cells.
While direct and comprehensive studies on the DNA interaction of a wide range of this compound derivatives are not yet abundant in the scientific literature, these examples underscore the potential of this chemical scaffold in the design of new DNA-targeting agents. The phenyl group at the 4-position and the nitrogen atom at the 1-position of the azetidinone ring provide convenient points for chemical modification, allowing for the attachment of various DNA-binding and DNA-cleaving functionalities.
Future research in this area is likely to focus on elucidating the structure-activity relationships that govern the DNA interaction of these derivatives. This would involve synthesizing a broader range of compounds and employing various biophysical techniques, such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling, to characterize their binding modes and affinities for DNA.
The following table provides a summary of the key findings from the available research on the DNA interaction potential of this compound derivatives.
| Derivative Class | Type of DNA Interaction | Investigated DNA | Key Findings |
| Azobenzene-containing 3-chloro-4-phenylazetidin-2-one derivatives | Intercalation | Herring Sperm DNA (HS-DNA) | Two compounds in this series were demonstrated to bind to DNA via an intercalative mechanism, suggesting the planar azobenzene moiety is inserted between DNA base pairs. researchgate.net |
| Lactenediyne-conjugated β-lactam derivatives (including azetidin-2-ones) | DNA Cleavage | Plasmid DNA | These conjugates were shown to cause both single and double-strand breaks in DNA, indicating their potential as DNA-damaging agents. The β-lactam ring serves as a scaffold for the enediyne moiety. mdpi.com |
Advanced Spectroscopic and Analytical Characterization of 4 Phenylazetidin 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-phenylazetidin-2-one, both ¹H and ¹³C NMR provide definitive information about its proton and carbon frameworks, respectively.
¹H-NMR for Proton Environment Elucidation
Proton NMR (¹H-NMR) spectroscopy reveals the electronic environment of each hydrogen atom, their connectivity, and stereochemical relationships. The spectrum of this compound displays characteristic signals corresponding to the protons on the azetidinone ring and the phenyl substituent.
The protons of the four-membered β-lactam ring typically appear as diastereotopic non-equivalent signals due to the chiral center at C4. The proton at the C4 position (H-4), being adjacent to the phenyl group, shows a distinct chemical shift. The two protons at the C3 position (H-3) usually present as two separate signals, each coupled to the H-4 proton and to each other (geminal coupling). The aromatic protons of the phenyl group appear in the downfield region of the spectrum, typically between 7.2 and 7.4 ppm, often as a complex multiplet due to overlapping signals. The amide proton (N-H) signal can vary in its chemical shift and may sometimes be broad.
Table 1: Representative ¹H-NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (CH-Ph) | 4.90 - 5.10 | dd | ~5.5, ~2.5 |
| H-3a (CH₂) | 3.40 - 3.55 | dd | ~15.0, ~5.5 |
| H-3b (CH₂) | 2.80 - 2.95 | dd | ~15.0, ~2.5 |
| Aromatic-H | 7.20 - 7.40 | m | - |
| NH | Variable | br s | - |
Note: Data are typical values compiled from general knowledge of β-lactam systems. dd = doublet of doublets, m = multiplet, br s = broad singlet.
¹³C-NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of the molecule. In the ¹³C-NMR spectrum of this compound, the most downfield signal corresponds to the carbonyl carbon (C=O) of the β-lactam ring, a characteristic feature appearing at approximately 165-175 ppm. The carbons of the phenyl ring produce a set of signals in the aromatic region (125-140 ppm). The methine carbon (C4) attached to the phenyl group and the methylene (B1212753) carbon (C3) of the azetidinone ring appear in the aliphatic region of the spectrum.
Table 2: Representative ¹³C-NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | 168.0 |
| C-ipso (Phenyl) | 139.0 |
| C-ortho (Phenyl) | 128.9 |
| C-meta (Phenyl) | 128.0 |
| C-para (Phenyl) | 125.5 |
| CH-Ph (C4) | 55.0 |
| CH₂ (C3) | 45.0 |
Note: Data are typical values compiled from general knowledge of β-lactam systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the strained four-membered β-lactam ring. This peak is a key diagnostic marker and typically appears at a higher frequency (around 1750-1770 cm⁻¹) compared to acyclic amides, due to the ring strain. Other notable absorptions include the N-H stretching vibration around 3200-3300 cm⁻¹, C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ring protons (below 3000 cm⁻¹), and C=C stretching vibrations from the phenyl group in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3280 - 3240 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (β-lactam) | Stretch | 1770 - 1750 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
Note: Data are typical values compiled from general knowledge of β-lactam systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO), the molecular weight is approximately 147.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 147.
The fragmentation pattern provides structural clues. A characteristic fragmentation pathway for β-lactams is the cleavage of the four-membered ring. A common fragmentation involves the cleavage across the C2-C3 and C4-N1 bonds, which can lead to the formation of a styrene (B11656) ion (C₈H₈⁺, m/z = 104) and isocyanic acid. Another significant fragment often observed corresponds to the phenylmethylidene cation ([C₇H₇]⁺, tropylium (B1234903) ion) at m/z = 91.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion Identity |
|---|---|
| 147 | [M]⁺ (Molecular Ion) |
| 104 | [C₈H₈]⁺ (Styrene) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns are predicted based on typical β-lactam behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The chromophore in this compound is the phenyl group. Aromatic systems exhibit characteristic absorptions due to π → π* transitions. For this compound, one would expect to observe absorption maxima (λmax) in the ultraviolet region, typically around 250-270 nm, which is characteristic of a monosubstituted benzene (B151609) ring. The exact position and intensity of the absorption can be influenced by the solvent used.
Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity and Separation
Chromatographic techniques are indispensable for the assessment of purity and the separation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer unique advantages for the analysis of these β-lactam compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the purity determination and quantitative analysis of β-lactam compounds due to its high sensitivity and separation efficiency. nih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
Stationary Phases: The most common stationary phase is a C18 (octadecylsilyl) silica (B1680970) gel column. mdpi.com For the separation of enantiomers, specialized chiral stationary phases (CSPs) based on cyclodextrins are particularly effective. tandfonline.comtandfonline.com For instance, a dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin CSP has demonstrated the ability to separate 11 out of 12 evaluated β-lactam compounds in reversed-phase mode. tandfonline.comtandfonline.com
Mobile Phases: Mobile phases typically consist of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgrsc.org The addition of acids, such as formic acid, can improve peak shape and resolution. rsc.orgrsc.org The specific ratio of the solvents can be adjusted for optimal separation (isocratic elution) or varied during the run (gradient elution). mdpi.com
Detection: A photodiode array (PDA) detector is frequently used, allowing for the monitoring of analytes at multiple wavelengths. nih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). rsc.org
Table 1: Examples of HPLC Conditions for β-Lactam Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Analyte Type | Reference |
|---|---|---|---|---|---|
| Thermo C18 (4.6 mm × 250 mm, 5 µm) | Ethanol : 20 mM Sodium Dihydrogen Phosphate (35:65 v/v), pH 5.0 | 1 mL/min | UV at 230 nm | Antipsychotics | mdpi.com |
| Poroshell 120 EC-C18 (2.1 × 50 mm, 1.9 µm) | 55% Methanol in water + 0.1% Formic Acid | 0.4 mL/min | Triple Quadrupole MS | Penicillins | rsc.orgrsc.org |
| Cyclobond I 2000 DMP (chiral) | Methanol/Water or Acetonitrile/Water mixtures | 0.5 - 1.0 mL/min | UV | β-Lactam Enantiomers | tandfonline.com |
| Symmetry-C18 (4.6 mm x 250 mm, 5 µm) | Methanol : Water (26:74 v/v) | 1.0 mL/min | PDA at 280 nm & 224 nm | Acetophenones | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a robust tool for identifying and quantifying volatile or semi-volatile compounds in a sample. nih.gov For many β-lactam derivatives, which can be non-volatile, a derivatization step is often required to increase their volatility and thermal stability. mdpi.com
Derivatization: A common method involves converting compounds into more volatile esters or silyl (B83357) ethers before injection into the GC system. mdpi.com
Separation and Detection: The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). mdpi.com The compounds are separated based on their boiling points and interaction with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and compound identification by comparison to mass spectral libraries. nih.govunar.ac.id
Table 2: Typical GC-MS Parameters and Potential Mass Fragments
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) | Separation of analytes |
| Carrier Gas | Helium at 1.0 mL/min | Mobile phase |
| Inlet Temperature | 250-280 °C | Vaporization of sample |
| Oven Program | Initial temp 70°C, ramp to 260°C | Elution of compounds by boiling point |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragmentation of molecules |
| Potential Fragments (m/z) for this compound | 147 (M+), 118, 104, 91, 77 | Structural identification |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique used for preliminary analytical screening, determining the number of components in a mixture, and monitoring the progress of a chemical reaction. nih.govnih.gov
Stationary and Mobile Phases: The most common stationary phase for the separation of β-lactams is silica gel pre-coated on aluminum or glass plates (e.g., silica gel 60F-254). nih.govnih.gov A variety of solvent systems can be used as the mobile phase, with the choice depending on the polarity of the specific derivatives being analyzed. A common system for amantadine, for example, is n-hexane-methanol-diethylamine (80:40:5, v/v/v). nih.gov
Visualization: After development, the separated spots on the TLC plate are visualized. For compounds containing a chromophore, such as the phenyl group in this compound, visualization under UV light (254 nm) is a primary non-destructive method. libretexts.org Chemical staining can also be employed. Iodine vapor can visualize many organic compounds as yellow-brown spots. libretexts.org More specific spray reagents, such as a modified Dragendorff's reagent, can produce colored spots (e.g., brown) with certain nitrogen-containing compounds. nih.govlabinsights.nl
Retention Factor (Rf): The position of a compound on the developed chromatogram is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net This value can be used for preliminary identification by comparison with a known standard run on the same plate.
Table 3: Example TLC System for Analysis
| Stationary Phase | Mobile Phase System | Visualization Method | Typical Rf Range | Reference |
|---|---|---|---|---|
| Silica gel 60F-254 | n-hexane-methanol-diethylamine (80:40:5, v/v/v) | Dragendorff's reagent | Variable | nih.gov |
| Silica gel GF254 | Various (e.g., acetone-toluene-H₂O) | UV light (254 nm), Iodine vapor | 0.2 - 0.8 | nih.govlibretexts.orgresearchgate.net |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a molecule. It is a crucial step in the characterization of newly synthesized compounds, as it provides a direct means to confirm the empirical formula derived from the proposed structure. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
For the parent compound, this compound, the molecular formula is C₉H₉NO. chemsynthesis.com The theoretical elemental composition is calculated as follows:
Carbon (C): 73.45%
Hydrogen (H): 6.16%
Nitrogen (N): 9.52%
For derivatives of this compound, elemental analysis is routinely performed to confirm the successful incorporation of new functional groups and substituents. nih.govresearchgate.net
Table 4: Elemental Analysis Data for this compound Derivatives
| Compound/Derivative | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| This compound | C₉H₉NO | C | 73.45 | N/A | chemsynthesis.com |
| H | 6.16 | N/A | chemsynthesis.com | ||
| N | 9.52 | N/A | chemsynthesis.com | ||
| A 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one thiosemicarbazide (B42300) derivative | C₂₇H₁₉N₇O₂S | C | 64.15 | 64.31 | mdpi.com |
| H | 3.79 | 3.71 | mdpi.com | ||
| N | 19.39 | 19.29 | mdpi.com | ||
| A 4-(4-substituted phenyl) azetidin-2-one (B1220530) derivative | C₂₃H₁₇ClN₄O₂S | C | 59.42 | 59.40 | nih.gov |
| H | 3.69 | 3.65 | nih.gov | ||
| N | 12.05 | 12.01 | nih.gov |
Theoretical and Computational Studies on 4 Phenylazetidin 2 One
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.
Molecular Geometry Optimization
The geometry of 4-Phenylazetidin-2-one can be optimized using DFT methods, such as the B3LYP functional with a 6-31G* basis set, to determine its most stable three-dimensional conformation. researchgate.netmdpi.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gas phase. mdpi.comresearchgate.net The optimization reveals that the azetidin-2-one (B1220530) (β-lactam) ring is nearly planar but exhibits a slight pucker, a characteristic structural feature of this strained four-membered ring system. The phenyl group is attached at the C4 position of the lactam ring. The optimized structural parameters for a representative phenylazetidin-2-one derivative provide insight into the molecule's stable conformation.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 | 1.38 |
| C2-O3 | 1.21 |
| C2-C4 | 1.53 |
| N1-C5 | 1.46 |
| C5-C6 | 1.52 |
| Bond Angles (°) | |
| C5-N1-C2 | 92.5 |
| N1-C2-C4 | 88.0 |
| C2-C4-C5 | 87.5 |
| C4-C5-N1 | 91.8 |
Note: The data presented is based on representative values for the core azetidin-2-one ring structure found in related computational studies. Actual values for this compound may vary slightly.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgschrodinger.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the β-lactam ring, particularly the carbonyl group. DFT calculations can precisely determine the energies of these orbitals.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -0.85 |
| Energy Gap (ΔE) | 5.65 |
Note: Values are representative for a phenyl-substituted β-lactam and can vary based on the specific derivative and computational method.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.
Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, the most negative region is concentrated around the carbonyl oxygen atom of the β-lactam ring, making it a primary site for interaction with electrophiles and hydrogen bond donors.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. The hydrogen atoms, particularly the one on the lactam nitrogen, are typically the most electropositive regions.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map visually confirms the reactive sites of the molecule, with the carbonyl oxygen being the center of nucleophilicity and the ring atoms and associated hydrogens being susceptible to nucleophilic interaction. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org For a compound like this compound, MD simulations are often employed to understand its dynamic behavior and interactions within a biological environment, such as the active site of an enzyme. nih.govacs.org
Given that the β-lactam ring is the core pharmacophore of penicillin and cephalosporin (B10832234) antibiotics, many MD studies focus on the interaction of β-lactam-containing molecules with bacterial enzymes like β-lactamases and penicillin-binding proteins (PBPs). rsc.org These simulations reveal that upon binding to an enzyme's active site, the β-lactam ring's dynamics are significantly altered. nih.gov The substrate can induce conformational changes in the protein, such as movements in flexible regions like the Ω loop in some β-lactamases, which can be crucial for catalytic activity. nih.gov MD simulations can also analyze the stability of the enzyme-ligand complex, tracking key parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the structural stability and flexibility of the system over the simulation period. nih.gov
In Silico Prediction of Biological Activity and ADMET Properties
In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound. These predictions help to identify potential drug candidates with favorable profiles, reducing the time and cost associated with experimental screening.
Drug Likeness and Pharmacokinetic Potential
Drug likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely drug candidate. This is often evaluated using rules like Lipinski's Rule of Five. The pharmacokinetic potential of a compound is assessed by predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org
Studies on novel phenyl azetidin-2-one derivatives have shown that these compounds are expected to exhibit high absorption, good permeability, and favorable bioavailability, resulting in a positive drug-likeness profile. researchgate.net Computational predictions for these derivatives generally indicate compliance with Lipinski's rules, suggesting good potential for oral bioavailability. researchgate.netresearchgate.net
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Indicates good oral bioavailability |
| Molecular Weight | < 500 g/mol | Aids in absorption and diffusion |
| LogP (Lipophilicity) | < 5 | Balances solubility and permeability |
| Hydrogen Bond Donors | < 5 | Affects membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Predicts good absorption from the gut |
| Caco-2 Permeability | High | Indicates ability to cross intestinal barrier |
| Blood-Brain Barrier (BBB) Permeability | Variable | Determines CNS activity potential |
| CYP450 Inhibition | Generally non-inhibitor | Low potential for drug-drug interactions |
| Bioavailability Score | High | Overall potential as an oral drug |
Note: Data is based on in silico ADMET predictions for representative phenyl azetidin-2-one derivatives. researchgate.netnih.gov
Toxicity Profile Predictions
One such study on novel phenyl azetidin-2-one derivatives indicated a generally favorable drug-likeness profile based on computational predictions. researchgate.net These analyses suggest that compounds belonging to this class are likely to exhibit high absorption, strong permeability, and good bioavailability. researchgate.net The toxicity predictions for these derivatives were performed using methodologies that align with the Globally Harmonized System (GHS) of classification for chemical toxicity. researchgate.net While specific data for this compound is not detailed in isolation, the general predictions for this chemical family provide valuable insights into its likely toxicological profile.
The table below summarizes the common endpoints evaluated in in silico ADMET studies for phenyl azetidin-2-one derivatives.
| Parameter | Predicted Outcome for Phenyl Azetidin-2-one Derivatives | Significance |
| Absorption | Expected to exhibit high absorption. researchgate.net | Indicates potential for good oral bioavailability. |
| Permeability | Predicted to have strong permeability. researchgate.net | Suggests the ability to cross biological membranes. |
| Bioavailability | Favorable drug-likeness profile suggests good bioavailability. researchgate.net | Reflects the fraction of the compound expected to reach systemic circulation. |
| Mutagenicity | Endpoint is commonly assessed via computational models like the Ames test prediction. ceon.rs | Predicts the potential of a compound to induce genetic mutations. |
| Carcinogenicity | Assessed using computational models based on rodent carcinogenicity data. ceon.rsjapsonline.com | Predicts the potential of a compound to cause cancer. |
| Hepatotoxicity | A common endpoint in in silico toxicity prediction. japsonline.com | Predicts the potential for the compound to cause liver damage. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netglobalresearchonline.net These models are instrumental in understanding which physicochemical properties and structural features of a molecule are critical for its activity, thereby guiding the design of more potent compounds. sphinxsai.com Several QSAR studies have been performed on series of azetidin-2-one derivatives to elucidate the structural requirements for various biological activities, such as antimicrobial and anticancer effects. ptfarm.plnih.gov
These studies typically involve calculating a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as topological, thermodynamic, steric, or electronic descriptors. researchgate.netsphinxsai.com By applying statistical methods like multiple linear regression, a mathematical model is built that links these descriptors to the observed biological activity. chalcogen.ro
For various series of 4-aryl-azetidin-2-one derivatives, QSAR studies have revealed that their antimicrobial activity is significantly influenced by a combination of these descriptors. researchgate.netsphinxsai.com For instance, models have indicated that thermodynamic properties (such as total energy, molar refractivity, and logP) and steric parameters play a crucial role in determining antimicrobial potency. researchgate.netchalcogen.ro Similarly, topological indices, which describe the connectivity of atoms within the molecule, have been found to govern the antibacterial and antifungal activities of certain 2-azetidinone series. ptfarm.plnih.gov
The table below presents a summary of findings from a representative 2D-QSAR study on azetidin-2-one derivatives, highlighting the key parameters and their correlation with antimicrobial activity.
| QSAR Model Parameter | Finding / Value | Interpretation |
| Biological Activity Modeled | Antimicrobial activity (against various bacterial strains). researchgate.net | The model aims to predict the potency of compounds in inhibiting microbial growth. |
| Key Descriptor Classes | Thermodynamic, Steric, Topological, Electronic. researchgate.netsphinxsai.comchalcogen.ro | The activity is dependent on a combination of the molecule's shape, size, energy, and electronic distribution. |
| Significant Descriptors | Total Energy, Molar Refractivity, LogP, Balaban Index (J), Molecular Connectivity Indices (χv), SddsN(nitro)E-index. researchgate.netsphinxsai.comptfarm.pl | These specific calculated properties of the molecules were found to have the strongest correlation with their antimicrobial activity. |
| Correlation Coefficient (r²) | Typically in the range of 0.80 - 0.90. researchgate.net | Indicates that the model can explain 80-90% of the variance in the observed biological activity. |
| Cross-validated r² (q²) | Typically > 0.60. researchgate.net | A measure of the model's predictive power and robustness, indicating good internal predictivity. |
These QSAR models provide a robust framework for understanding the structure-activity relationships within the azetidin-2-one class, enabling the rational design of new derivatives with potentially enhanced biological activities. sphinxsai.com
Applications of 4 Phenylazetidin 2 One in Organic Chemistry and Medicinal Science
Building Blocks for Complex Molecular Architectures
The inherent ring strain of the azetidin-2-one (B1220530) core makes it a reactive intermediate, amenable to a variety of chemical transformations. This reactivity is harnessed by synthetic chemists to utilize 4-phenylazetidin-2-one and its derivatives as building blocks for more elaborate molecular structures.
This compound serves as a valuable starting material for the synthesis of a diverse array of other heterocyclic compounds. The β-lactam ring can undergo nucleophilic ring-opening reactions, providing linear intermediates that can be subsequently cyclized to form larger or different heterocyclic systems. For instance, derivatives of 4-phenyl-1,5-benzodiazepin-2-one have been synthesized and subsequently transformed through reactions like catalytic hydrogenation and cycloadditions to create novel heterocyclic compounds with five-membered rings attached to the benzodiazepine (B76468) skeleton. researchgate.net This principle of using a strained ring system as a latent reactive species is a cornerstone of modern synthetic strategy, allowing for the generation of molecular complexity from relatively simple precursors.
One of the most significant applications of this compound derivatives is in the total and semi-synthesis of complex natural products. A prominent example is its use in the synthesis of the side chain of Paclitaxel (Taxol), a widely used anticancer drug. nbinno.com Specifically, the chiral intermediate (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone is a crucial building block for constructing the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol. nih.govnih.gov The stereochemistry at the C3 and C4 positions of the azetidinone ring is critical for the biological activity of the final Taxol molecule. Enzymatic processes, often employing lipases, have been developed to resolve racemic mixtures of 3-(acetyloxy)-4-phenyl-2-azetidinone, affording the desired (R)-acetate enantiomer in high optical purity (>99.5%). nih.gov This chemoenzymatic strategy highlights the importance of this compound derivatives in providing stereochemically defined fragments for the efficient synthesis of medicinally important natural products. researchgate.netgoogle.com
Development of Novel Therapeutic Agents
The azetidin-2-one ring is the key pharmacophore in β-lactam antibiotics like penicillins and cephalosporins. This has inspired extensive research into synthetic azetidinone derivatives, including those based on the this compound scaffold, for a wide range of therapeutic applications.
Researchers have synthesized and evaluated numerous derivatives of this compound for their potential as new antimicrobial agents, driven by the need to combat drug-resistant pathogens. nih.gov These novel compounds often incorporate other biologically active heterocyclic moieties, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and thiazolidinones, to enhance their antimicrobial spectrum and potency. nih.govnih.gov The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound Series | Modifications on this compound Core | Tested Microorganisms | Reported Activity |
|---|---|---|---|
| 1,3,4-Oxadiazole (B1194373)/Thiadiazole Conjugates | Substitution at N1 with 4-substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl groups. | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Several derivatives showed significant antimicrobial potential, with MIC values ranging from 3.34 µM to 3.71 µM, comparable to or better than standard drugs like Amoxicillin. nih.gov |
| N/C-4 Substituted Azetidin-2-ones | Various substitutions at the N1 and C4 positions of the azetidin-2-one ring. | Bacillus anthracis, Staphylococcus aureus, Candida albicans | A number of these compounds demonstrated potent antimicrobial activity against the tested strains. nih.gov |
| Pyrazoline Derivatives | Incorporation of a phenyl sulfonyl pyrazoline moiety. | Various bacterial and fungal strains. | Synthesized compounds were tested for their antibacterial and antifungal activities using the broth dilution method. researchgate.net |
| Thiazolidin-4-one Derivatives | Cyclocondensation of Schiff bases to yield 3-chloro-4-phenyl-azetidin-2-ones with a sulfonamide moiety. | Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, Colletotrichum capsici | Most of the synthesized compounds exhibited significant antifungal activity against Colletotrichum capsici. nih.gov |
The success of Taxol has spurred interest in this compound derivatives as potential anticancer agents in their own right. Research has focused on synthesizing new analogues and evaluating their cytotoxicity against various human cancer cell lines. These studies aim to identify compounds with high efficacy and selectivity against tumor cells.
| Compound Series | Modifications on this compound Core | Tested Cancer Cell Lines | Reported Activity |
|---|---|---|---|
| 1,3,4-Oxadiazole/Thiadiazole Conjugates | Substitution at N1 with 4-substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl groups. | MCF-7 (Breast adenocarcinoma) | Several derivatives demonstrated high efficacy with 89% to 94% inhibition at concentrations from 0.1 µM to 2 µM, compared to the standard drug doxorubicin. nih.gov |
| Indolin-2-one Derivatives with 4-Thiazolidinone (B1220212) Moiety | Hybrid molecules combining the indolin-2-one and 4-thiazolidinone scaffolds, related to the azetidinone core. | HT-29 (Colon), H460 (Lung), MDA-MB-231 (Breast) | Some compounds exhibited significant cytotoxicity, with one promising compound showing IC50 values of 0.016 µmol/L and 0.0037 µmol/L against HT-29 and H460 cell lines, respectively. researchgate.net |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | While not directly azetidinones, these related phenylacetamide structures have been investigated. | PC3 (Prostate), MCF-7 (Breast) | Compounds with a nitro moiety showed higher cytotoxic effects, with IC50 values as low as 52 µM against the PC3 cell line. nih.gov |
| 1,3,4-Oxadiazole Derivatives | Synthesis of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles. | HT-29 (Colon), MDA-MB-231 (Breast) | One compound, in particular, showed a promising effect on the MDA-MB-231 cell line. mdpi.com |
Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammation. Consequently, there is growing interest in the antioxidant potential of various synthetic compounds. Derivatives of this compound have been investigated for their ability to scavenge free radicals and act as antioxidants.
| Compound Series | Assay Used | Reported Activity |
|---|---|---|
| 1,3,4-Oxadiazole/Thiadiazole Conjugates | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. | Most of the synthesized derivatives showed greater stability and effectiveness than the standard drug, with some compounds having IC50 values as low as 42.88 µg/mL. nih.gov |
| General Azetidin-2-one Derivatives | DPPH radical scavenging assay. | Newly synthesized azetidinone derivatives were found to have antioxidant activity, with some compounds showing effective results at low concentrations. bepls.com |
| Pyrrolidin-2-one Derivatives | DPPH radical scavenging assay. | While a different lactam ring system, these related compounds have shown potent or moderate antioxidant activities, indicating the potential of lactam-containing structures in this therapeutic area. researchgate.net |
Neurological Applications (e.g., Antidepressants, Cognitive Enhancers)
The this compound scaffold is a foundational structure for derivatives that have been investigated for a range of neurological applications. Research has primarily focused on exploiting this chemical motif to develop agents with anticonvulsant properties and potential therapeutic value in neurodegenerative diseases like Parkinson's disease. These studies explore how substitutions on the azetidinone ring influence activity within the central nervous system.
Derivatives of 2-azetidinone have shown potential as anticonvulsant agents in various preclinical models. neuroquantology.com The mechanism of action for some of these compounds is thought to involve the enhancement of GABA-mediated inhibitory activity in the brain. neuroquantology.com Studies have demonstrated that the introduction of specific electron-withdrawing or electron-donating groups on the aromatic ring attached to the azetidinone moiety can significantly influence anticonvulsant efficacy. neuroquantology.com For instance, a series of 2-azetidinone derivatives were synthesized and screened for anticonvulsant activity using isoniazid (B1672263) (INH) and pentylenetetrazole (PTZ) induced convulsion models in mice. neuroquantology.com Several of these compounds significantly delayed the onset of convulsions, indicating their potential as antiepileptic agents. neuroquantology.com
In the context of neurodegenerative disorders, certain azetidinone derivatives have been evaluated for their potential in managing Parkinson's disease. ijper.org Research has shown that some N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yl)acetamide derivatives exhibit promising efficacy in providing relief from oxidative stress, a key factor in neurodegeneration. ijper.org In a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, selected compounds demonstrated potent free radical scavenging activity and showed positive effects on parameters like circling behavior and grip strength. ijper.org These findings suggest that such derivatives could be valuable in therapeutic strategies aimed at preventing neurodegeneration. ijper.org
The following table summarizes selected research findings on the neurological applications of this compound derivatives.
| Derivative Class | Neurological Application | Preclinical Model | Key Findings |
| Substituted 2-Azetidinones | Anticonvulsant | Isoniazid (INH) & Pentylenetetrazole (PTZ) induced convulsions (mice) | Certain derivatives with electron-withdrawing (e.g., Br, CF3) or electron-donating (e.g., NH2, CH3) groups significantly delayed the onset of convulsions. neuroquantology.com |
| Naphthalene Substituted Azetidinones | Anti-Parkinson's Activity / Neuroprotection | 6-OHDA lesioned rats | Compounds IV(c), IV(e), and IV(f) showed potent in-vitro free radical scavenging activity and demonstrated in-vivo anti-Parkinson's effects. ijper.org |
| 4-Phenylpiperidin-2-one Derivatives | Anticonvulsant | Maximal Electroshock (MES) & subcutaneous Pentylenetetrazole (scPTZ) (mice) | Compound 11 showed potent activity in both MES and scPTZ tests, possibly acting on the GABA system. eurekaselect.com |
This interactive table provides a summary of preclinical studies. The compounds listed are derivatives of the core azetidinone structure.
Targeting Specific Enzymes in Disease Pathways
The strained four-membered β-lactam ring of this compound makes it a reactive pharmacophore, which has been leveraged to design inhibitors for various enzymes implicated in disease. By modifying the substituents on the azetidinone core, researchers have developed compounds that can selectively target enzymes involved in inflammation and cancer progression.
One significant area of research has been the development of azetidinone-based inhibitors for serine proteinases, such as leukocyte elastase (LE), which is released by inflammatory cells. nih.gov A series of 4-alkylidene-β-lactams, which are derivatives of the azetidinone structure, were synthesized and evaluated for their inhibitory activity. nih.gov The studies revealed that unsaturation at the C-4 position of the ring is a critical determinant of biological activity. nih.gov Specifically, derivatives with a 3-[1-(tert-butyldimethylsilyloxy)-ethyl] group showed selectivity for leukocyte elastase, with inhibitory concentrations (IC₅₀) as low as 4 µM. nih.gov
The same class of compounds has also been investigated as inhibitors of matrix metalloproteinases (MMPs), which are instrumental in cancer invasion and angiogenesis. nih.gov C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams were found to be selective inhibitors of gelatinase MMP-2, with an IC₅₀ of 60 µM. nih.gov Furthermore, the derivative (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one was shown to inhibit gelatinase MMP-9. nih.gov This represents a key example of β-lactams acting as inhibitors of metalloproteinases. nih.gov Beyond proteinases, azetidinone derivatives have also been recognized for their role as cholesterol absorption inhibitors. globalresearchonline.net
The table below details specific examples of this compound derivatives and their targeted enzymes.
| Derivative Class | Target Enzyme | Disease Pathway | Reported Inhibitory Concentration (IC₅₀) |
| 4-Alkylidene-β-lactams (with 3-[1-(tert-butyldimethylsilyloxy)-ethyl] group) | Leukocyte Elastase (LE) | Inflammation | Lowest IC₅₀ = 4 µM nih.gov |
| 4-Alkylidene-β-lactams (C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene) | Gelatinase MMP-2 | Cancer Invasion/Angiogenesis | Lowest IC₅₀ = 60 µM nih.gov |
| (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one | Gelatinase MMP-9 | Cancer Invasion/Angiogenesis | Activity demonstrated, specific IC₅₀ not detailed in abstract. nih.gov |
This interactive table summarizes the enzyme inhibitory activity of specific azetidinone derivatives.
Role in Combinatorial Chemistry and High-Throughput Screening
The this compound structure serves as a valuable scaffold in combinatorial chemistry, a discipline that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govresearchgate.net The versatility of the azetidinone core, with multiple positions (N-1, C-3, and C-4) available for chemical modification, makes it an ideal starting point for generating vast libraries of compounds. ijper.org
In a typical combinatorial approach using the this compound scaffold, chemists can introduce a wide array of different chemical building blocks at these variable positions. For example, various amines can be reacted to modify the N-1 position, while different aldehydes and other reagents can be used to introduce diversity at the C-3 and C-4 positions. This process can be automated and miniaturized, allowing for the creation of libraries containing thousands to millions of unique structural analogs. nih.gov
Once a combinatorial library of azetidinone derivatives is synthesized, it can be subjected to high-throughput screening (HTS). nih.gov HTS involves the use of automated robotic systems to rapidly test every compound in the library for a specific biological activity. iu.edu For example, the entire library can be screened for its ability to inhibit a particular enzyme, block a receptor, or kill a pathogenic bacterium. nih.govnih.gov This process allows researchers to quickly identify "hits"—compounds that display the desired activity. These hits can then be selected for further optimization in the drug discovery process. nih.gov The use of mixture-based synthetic combinatorial libraries, such as positional scanning libraries, dramatically enhances the rate of drug discovery by allowing the activity of millions of compounds to be assessed by testing a much smaller number of samples. nih.gov This synergy between the versatile this compound scaffold and the power of combinatorial chemistry and HTS accelerates the identification of novel lead compounds for therapeutic development.
Challenges and Future Perspectives in 4 Phenylazetidin 2 One Research
Addressing Antimicrobial Resistance with Novel Azetidinone Scaffolds
The rise of multidrug-resistant (MDR) bacteria is a pressing global health crisis, necessitating the development of new antimicrobial agents. mdpi.com Azetidinone scaffolds, being structural bioisosteres of classic β-lactam antibiotics, offer a promising avenue for innovation. nih.gov Researchers are focused on designing novel derivatives that can either act as potent direct antibiotics or as adjuvants that restore the efficacy of existing drugs. bepls.comrdd.edu.iq
A key mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Novel azetidinone derivatives are being engineered to be less susceptible to these enzymes or to inhibit them directly. For instance, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been identified as adjuvants that can significantly enhance the efficacy of oxacillin (B1211168) against highly resistant strains of Staphylococcus aureus (MRSA). nih.gov Molecular docking studies suggest these compounds may displace the antibiotic from the β-lactamase active site, thereby protecting it from degradation. nih.gov
Furthermore, the hybridization of the azetidinone core with other pharmacologically active moieties, such as benzophenone (B1666685), coumarin (B35378), or 1,3,4-oxadiazole (B1194373), has yielded compounds with significant antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.govnih.gov Several studies have reported that specific substitutions on the azetidinone ring lead to potent activity against challenging pathogens like Bacillus anthracis and vancomycin-resistant enterococci. nih.govnih.gov
| Azetidinone Derivative Class | Target Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| N-substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Methicillin-resistant Staphylococcus aureus (MRSA) | Acts as an antibiotic adjuvant, enhancing the efficacy of oxacillin. | nih.gov |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | S. aureus, Vancomycin-resistant enterococci, E. coli, S. dysentery, A. fumigatus, C. albicans | Direct and potent antimicrobial activity against a broad spectrum of bacteria and fungi. | nih.gov |
| Benzophenone Fused Azetidinones | Various bacterial and fungal strains | Good inhibition against tested strains, designed to resolve drug resistance issues. | mdpi.com |
| N/C-4 Substituted Azetidin-2-ones | Bacillus anthracis, Staphylococcus aureus, Candida albicans | Potent and direct antimicrobial activity. | nih.gov |
| Azetidinones with 1,3,4-oxadiazole/thiadiazole moieties | Various bacterial strains | Identified as having significant antimicrobial potential. | nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
Beyond their antimicrobial heritage, azetidin-2-ones are emerging as versatile scaffolds with potential applications in a wide array of therapeutic areas. researchgate.net This expansion is driven by the discovery that modifications to the core structure can yield compounds that interact with diverse biological targets. researchgate.net
In oncology, azetidinone derivatives have demonstrated significant potential. Certain 3-phenyl-2-azetidinone derivatives have shown high cytotoxic activity against colon (HT-29) and breast (MCF-7) cancer cell lines. mdpi.comnih.gov The mechanism for some of these compounds involves the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression. mdpi.com Other derivatives have been evaluated for their cytostatic effects against various other cancer cell lines. nih.gov
The antiviral potential of this class is also an active area of research. One derivative, trans-11f, showed moderate inhibitory activity against human coronavirus 229E, while another isomer was active against the influenza A (H1N1) virus. nih.gov The broad biological profile of azetidinones extends to anti-inflammatory, anticonvulsant, antidiabetic, and cholesterol absorption inhibitory properties, highlighting the scaffold's remarkable versatility. researchgate.netnih.gov Research has also pointed towards potential applications in treating neurodegenerative diseases and managing blood coagulation. mdpi.com
| Therapeutic Area | Specific Activity/Target | Example Azetidinone Derivative Class | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity against HT-29 and MCF-7 cells; p53-MDM2 inhibition | 3-Phenyl-2-azetidinones | mdpi.com |
| Antiviral | Inhibition of human coronavirus 229E and influenza A (H1N1) | N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | nih.gov |
| Anti-inflammatory | General anti-inflammatory activity | Various monocyclic β-lactams | researchgate.netresearchgate.net |
| Antidiabetic | General antidiabetic properties | Various monocyclic β-lactams | researchgate.net |
| Neurodegenerative Diseases | Potential therapeutic applications | General β-lactams | mdpi.com |
| Coagulation Therapy | Potential therapeutic applications | General β-lactams | mdpi.com |
Development of More Efficient and Sustainable Synthetic Routes
The classical method for synthesizing the azetidin-2-one (B1220530) ring is the Staudinger ketene-imine cycloaddition, a reaction discovered in 1907. mdpi.comresearchgate.net While foundational, conventional approaches often require harsh conditions, long reaction times, and the use of hazardous solvents, which are misaligned with modern principles of green chemistry. tandfonline.com A significant challenge and future direction in the field is the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of azetidinone derivatives. rdd.edu.iq Reactions promoted by microwave irradiation are often significantly faster, proceeding in minutes rather than hours, and can result in higher product yields compared to conventional heating methods. mdpi.com This technique can be performed in open vessels using organic solvents that efficiently absorb microwave energy or even under solvent-free conditions, further enhancing its sustainability profile. globalresearchonline.net
Another green chemistry approach involves sonication, which utilizes ultrasound to promote chemical reactions. tandfonline.com The synthesis of 2-azetidinone analogs has been successfully achieved via sonication and simple stirring using molecular sieves, which avoids the need for complex apparatus and prolonged heating. tandfonline.com These modern methods not only improve efficiency but also reduce energy consumption and waste generation, making the synthesis of these valuable compounds more sustainable. rdd.edu.iq
| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional (e.g., Staudinger Synthesis) | Refluxing for 12-16 hours, use of hazardous solvents, sometimes requires very low temperatures. | Well-established and versatile. | Long reaction times, high energy consumption, use of hazardous materials, often low yields. | mdpi.comtandfonline.com |
| Microwave-Assisted Synthesis | 30-45 minutes, can be solvent-free or use minimal solvent. | Drastically reduced reaction times, higher yields, cleaner reactions, energy efficient. | Requires specialized microwave equipment. | globalresearchonline.netrdd.edu.iqmdpi.com |
| Sonication/Stirring with Molecular Sieves | Room temperature, use of ultrasound or mechanical stirring. | Eco-friendly, avoids harsh conditions and high temperatures, simple setup. | May not be applicable to all substrates. | tandfonline.com |
Advanced Stereochemical Control in Synthesis and Derivatization
The biological activity of azetidin-2-one derivatives is profoundly influenced by their three-dimensional structure, or stereochemistry. researchgate.net For example, many natural antibiotics like penicillin possess a specific cis-β-lactam configuration. researchgate.net Therefore, a critical challenge and an area of intense research is the ability to control the stereochemical outcome of synthetic reactions to produce specific isomers (diastereomers and enantiomers) selectively.
The Staudinger cycloaddition remains a cornerstone of azetidinone synthesis, and much research has focused on understanding and controlling its stereoselectivity. mdpi.comresearchgate.net The ratio of cis to trans isomers can be influenced by numerous factors, including the order of reactant addition, solvent polarity, reaction temperature, and the presence of additives. researchgate.netresearchgate.net For instance, the formation of a ketene (B1206846) prior to reaction with an imine often favors the cis product, whereas direct reaction of an imine with an acyl chloride can lead to the trans isomer. researchgate.net The stereochemistry of the final products is typically determined by analyzing the proton NMR coupling constants between the H-3 and H-4 protons on the azetidinone ring. mdpi.com
More advanced strategies involve the use of catalysts and chiral auxiliaries to guide the stereochemical course of the reaction. Gold-catalyzed oxidative cyclization has been used to synthesize chiral azetidin-3-ones with excellent enantiomeric excess ( >98% e.e.). nih.gov While this applies to a structural isomer, the principle of using sophisticated catalytic systems to achieve high levels of stereocontrol is directly relevant to 2-azetidinone synthesis. The development of novel catalytic systems that can reliably produce a single desired stereoisomer of 4-phenylazetidin-2-one derivatives remains a key objective for future synthetic efforts.
| Synthetic Approach | Key Control Factor(s) | Stereochemical Outcome | Reference |
|---|---|---|---|
| Staudinger Cycloaddition | Reactant addition order, solvent, temperature, additives. | Can be tuned to favor either cis or trans diastereomers. | mdpi.comresearchgate.netresearchgate.net |
| Lewis Acid Mediated Reaction | Intramolecular hydrogen bonding in the intermediate. | Excellent Z-diastereoselection at the C-4 position. | researchgate.net |
| Gold-Catalyzed Oxidative Cyclization | Use of a chiral gold catalyst and chiral precursors. | High enantiomeric excess (e.g., >98% e.e.) for azetidin-3-ones. | nih.gov |
| Standard [2+2] Cycloaddition | Analysis of 1H-NMR coupling constants (J3,4). | Yields mixtures of cis (J3,4 = 4.2-4.8 Hz) and trans (J3,4 = 2.5 Hz) isomers. | mdpi.com |
Clinical Translation and Pre-clinical Studies of Promising Derivatives
While numerous novel this compound derivatives have demonstrated promising biological activity in vitro, a significant hurdle remains in translating these laboratory findings into clinically approved therapeutics. The path from a promising compound to a marketable drug is long and requires extensive pre-clinical and clinical evaluation. This transition represents a major challenge and a critical future perspective for the field.
Currently, much of the published research focuses on the synthesis and initial biological screening of new compounds. nih.govnih.gov Promising derivatives identified in these screens must first undergo a battery of pre-clinical studies. This includes comprehensive in vitro and in vivo testing to establish a detailed pharmacological profile. Key pre-clinical steps involve:
Pharmacokinetic (ADME) Studies: Assessing how the compound is absorbed, distributed, metabolized, and excreted by a living organism.
Toxicology Studies: Evaluating the potential for adverse effects and determining a safe dose range using cell cultures and animal models. The brine shrimp bioassay is one preliminary method used to assess cytotoxicity. nih.gov
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models that mimic human diseases (e.g., infection models for antimicrobials, tumor xenograft models for anticancer agents).
Computational methods, such as molecular docking and dynamics simulations, are valuable pre-clinical tools that can help predict how a compound will interact with its biological target, guiding further optimization. nih.gov However, these in silico and in vitro results must be validated through rigorous animal studies before a compound can be considered for human clinical trials. The future success of this compound research will depend on the ability of scientists to advance the most potent and selective derivatives through this demanding pre-clinical pipeline to demonstrate both safety and efficacy, paving the way for potential clinical investigation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-phenylazetidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide as a catalyst, achieving yields up to 88% under optimized conditions . Alternative routes include:
- DL-3-amino-3-phenylpropionic acid pathway : Produces ~95% yield via intramolecular cyclization under mild acidic conditions .
- Chlorosulfonyl isocyanate route : Yields ~88% through a two-step process involving imine formation followed by ring closure .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- -NMR : Identifies stereochemistry (e.g., doublets at δ 5.35 and 5.61 ppm for H-4 and H-3, respectively, with ) .
- IR spectroscopy : Detects β-lactam carbonyl stretching at 1749 cm .
- Elemental analysis : Validates purity (e.g., C: 69.70%, H: 4.86%, N: 3.74% for 3c derivative) .
- Melting point comparison : Discrepancies >2°C from literature values (e.g., 177–179°C vs. 148–150°C) suggest impurities or polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound analogs?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis using cited protocols (e.g., diphosphorus tetraoxide catalyst) and compare spectral outputs .
- Purity assessment : Use HPLC or GC-MS to detect byproducts; elemental analysis confirms stoichiometric consistency .
- Instrument calibration : Validate NMR and IR instruments with standard references (e.g., acetophenone for -NMR) .
- Literature cross-referencing : Compare data with structurally similar derivatives (e.g., 3j with 88% yield and trans-configuration) to identify systematic errors .
Q. What strategies optimize reaction conditions to minimize byproducts in this compound synthesis?
- Methodological Answer :
- Catalyst screening : Test alternatives to diphosphorus tetraoxide (e.g., Lewis acids) to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to THF .
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes thermal degradation of intermediates .
- Byproduct analysis : Use LC-MS to identify undesired products (e.g., dimerization artifacts) and adjust stoichiometry accordingly .
Q. How should systematic reviews evaluate the pharmacological potential of this compound across biological models?
- Methodological Answer :
- Database selection : Prioritize PubMed, Web of Science, and Embase for comprehensive retrieval; avoid Google Scholar due to incomplete coverage .
- Search strings : Combine terms like "this compound AND (neurotransmitter receptors OR cytotoxicity)" .
- Inclusion criteria : Focus on peer-reviewed studies with in vitro/in vivo models (e.g., receptor binding assays using rat cortical membranes) .
- Risk of bias assessment : Evaluate methodologies for blinding, sample size, and statistical power .
Q. What role do substituents play in modulating the reactivity of this compound derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity of the β-lactam ring, enhancing susceptibility to nucleophilic attack (e.g., 4-ClCH derivatives show 88% yield) .
- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) favor trans-diastereomers due to reduced ring strain .
- Computational modeling : Use DFT calculations to predict substituent effects on transition states and regioselectivity .
Methodological Guidelines
- Experimental reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail to align with Beilstein Journal of Organic Chemistry standards .
- Data presentation : Include raw spectral data in appendices and processed data in the main text, per extended essay guidelines .
- Ethical considerations : For pharmacological studies, adhere to human subject research protocols (e.g., participant selection criteria and informed consent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
